Cas no 165314-93-2 (2,4,7,12-Tetraazatridecan-13-oicacid,10-hydroxy-2,5-dimethyl-1-[2-(1-methylethyl)-4-thiazolyl]-3,6-dioxo-8,11-bis(phenylmethyl)-,5-thiazolylmethyl ester, (5S,8S,10S,11S)- (9CI))

2,4,7,12-Tetraazatridecan-13-oicacid,10-hydroxy-2,5-dimethyl-1-[2-(1-methylethyl)-4-thiazolyl]-3,6-dioxo-8,11-bis(phenylmethyl)-,5-thiazolylmethyl ester, (5S,8S,10S,11S)- (9CI) structure
165314-93-2 structure
Product Name:2,4,7,12-Tetraazatridecan-13-oicacid,10-hydroxy-2,5-dimethyl-1-[2-(1-methylethyl)-4-thiazolyl]-3,6-dioxo-8,11-bis(phenylmethyl)-,5-thiazolylmethyl ester, (5S,8S,10S,11S)- (9CI)
CAS No:165314-93-2
MF:C35H44N6O5S2
MW:692.891065597534
CID:150265
PubChem ID:482926
Update Time:2025-04-19

2,4,7,12-Tetraazatridecan-13-oicacid,10-hydroxy-2,5-dimethyl-1-[2-(1-methylethyl)-4-thiazolyl]-3,6-dioxo-8,11-bis(phenylmethyl)-,5-thiazolylmethyl ester, (5S,8S,10S,11S)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 2,4,7,12-Tetraazatridecan-13-oicacid,10-hydroxy-2,5-dimethyl-1-[2-(1-methylethyl)-4-thiazolyl]-3,6-dioxo-8,11-bis(phenylmethyl)-,5-thiazolylmethyl ester, (5S,8S,10S,11S)- (9CI)
    • 2,4,7,12-Tetraazatridecan-13-oicacid,10-hydroxy-2,5-dimethyl-1-[2-(1-methylethyl)-4-thiazolyl]-3,6-dioxo-8,11-bis(phenylmethy
    • SCHEMBL7184839
    • 165314-93-2
    • 2,4,7,12-Tetraazatridecan-13-oic acid, 10-hydroxy-2,5-dimethyl-1-[2-(1-methylethyl)-4-thiazolyl]-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, [5S-(5R*,8R*,10R*,11R*)]-
    • DTXSID20937066
    • N-[4-Hydroxy-5-({hydroxy[(1,3-thiazol-5-yl)methoxy]methylidene}amino)-1,6-diphenylhexan-2-yl]-2-{[hydroxy(methyl{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}amino)methylidene]amino}propanimidic acid
    • 2,4,7,12-Tetraazatridecan-13-oic acid, 10-hydroxy-2,5-dimethyl-1-(2-(1-methylethyl)-4-thiazolyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))-
    • thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[[(2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl]amino]propanoyl]amino]-5-phenyl-pentyl]carbamate
    • Inchi: 1S/C35H44N6O5S2/c1-23(2)33-39-28(21-47-33)19-41(4)34(44)37-24(3)32(43)38-27(15-25-11-7-5-8-12-25)17-31(42)30(16-26-13-9-6-10-14-26)40-35(45)46-20-29-18-36-22-48-29/h5-14,18,21-24,27,30-31,42H,15-17,19-20H2,1-4H3,(H,37,44)(H,38,43)(H,40,45)/t24-,27-,30-,31-/m0/s1
    • InChI Key: YPNXNHKRONMOHU-WQMHXLODSA-N
    • SMILES: S1C=C(CN(C)C(N[C@@H](C)C(N[C@@H](CC2C=CC=CC=2)C[C@@H]([C@H](CC2C=CC=CC=2)NC(=O)OCC2=CN=CS2)O)=O)=O)N=C1C(C)C

Computed Properties

  • Exact Mass: 692.28182
  • Monoisotopic Mass: 692.28146
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 48
  • Rotatable Bond Count: 17
  • Complexity: 999
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 202
  • XLogP3: 5.1

Experimental Properties

  • Density: 1.263
  • Boiling Point: 942.9°C at 760 mmHg
  • Flash Point: 524°C
  • Refractive Index: 1.608
  • PSA: 145.78
Recommended suppliers
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.